3-(Piridin-4-il)-1H-1,2,4-triazol-5(4H)-ona

Descripción general

Descripción

“3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It is an achiral ligand, meaning it does not have a non-superimposable mirror image .

Synthesis Analysis

The synthesis of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” involves the use of a flexible achiral ligand . This compound has been used in the hydrothermal synthesis of four metal (II)-complexes . Another method involves the refluxing of 4-Amino-5-(pyri-din-4-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” has been characterized by single-crystal X-ray diffraction . The complexes formulated with this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” are complex and involve the formation of metal-organic frameworks . These reactions are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación

Síntesis de Marcos Metal-Orgánicos (MOFs)

Este compuesto sirve como ligando en la síntesis de MOFs. Los MOFs son estructuras altamente ordenadas y porosas que tienen una variedad de aplicaciones debido a sus propiedades únicas. La capacidad del ligando para coordinarse con iones metálicos permite la creación de MOFs con geometrías y funcionalidades específicas. Estas estructuras se pueden utilizar para el almacenamiento de gas, la separación, la catálisis y como sensores .

Investigación Farmacéutica

Las unidades de piridina y triazol del compuesto son comunes en muchos fármacos. Los investigadores exploran este compuesto por sus posibles actividades biológicas, incluidas las propiedades antidiabéticas. Se puede utilizar para sintetizar nuevos fármacos o modificar los existentes para mejorar la eficacia o reducir los efectos secundarios .

Desarrollo de Materiales Quirales

La estructura del compuesto se puede utilizar para crear materiales quirales, que son esenciales en la producción de sustancias enantioméricamente puras. Esto es particularmente importante en la industria farmacéutica, donde la quiralidad de un fármaco puede afectar su efecto terapéutico y su perfil de seguridad .

Catálisis

Los catalizadores derivados de este compuesto se pueden utilizar para acelerar las reacciones químicas. Esto es valioso en los procesos industriales donde la eficiencia y la selectividad son cruciales. La capacidad del compuesto para actuar como ligando puede conducir al desarrollo de nuevos sistemas catalíticos .

Síntesis Orgánica

En química orgánica, este compuesto puede ser un precursor o un intermedio en la síntesis de moléculas orgánicas complejas. Sus sitios reactivos lo convierten en un bloque de construcción versátil para la construcción de una amplia gama de estructuras químicas .

Safety and Hazards

While specific safety and hazards information for “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mecanismo De Acción

Mode of Action

It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.

Biochemical Pathways

The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.

Result of Action

Análisis Bioquímico

Biochemical Properties

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate enzyme activity . These interactions often involve the nitrogen atoms in the triazole and pyridine rings, which can coordinate with metal ions such as zinc and copper. Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can act as a ligand in metal-organic frameworks, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Furthermore, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression underscore the compound’s potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of action of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, coordination with metal ions, and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies involving 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one.

Metabolic Pathways

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biochemical properties . Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and binding proteins These localization patterns can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments

Propiedades

IUPAC Name |

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPXYDJSESBHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239862 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-08-2 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

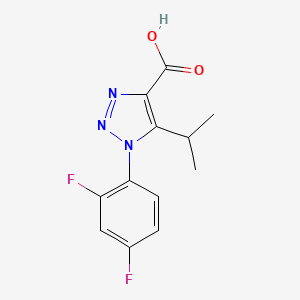

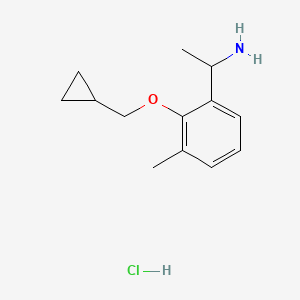

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)